Methyl amino(3-chlorophenyl)acetate hydrochloride
Overview
Description
Methyl amino(3-chlorophenyl)acetate hydrochloride (MACA) is an organic compound with a molecular formula of C10H13ClN2O2•HCl. It is a white powder that is soluble in water and ethanol. It is a derivative of the amino acid tyrosine, and is used in many scientific research applications. MACA hydrochloride is a versatile compound that can be used in a variety of laboratory experiments.
Mechanism Of Action
Methyl amino(3-chlorophenyl)acetate hydrochloride hydrochloride is believed to act as an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitters dopamine and norepinephrine. By inhibiting tyrosine hydroxylase, Methyl amino(3-chlorophenyl)acetate hydrochloride hydrochloride can reduce the synthesis of these neurotransmitters, leading to various physiological effects.
Biochemical And Physiological Effects
Methyl amino(3-chlorophenyl)acetate hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the levels of dopamine and norepinephrine in the brain, leading to decreased levels of arousal and activity. It has also been shown to reduce the activity of the enzyme monoamine oxidase, leading to increased levels of serotonin in the brain. Additionally, it has been shown to reduce the activity of the enzyme cyclooxygenase, leading to decreased levels of inflammation.
Advantages And Limitations For Lab Experiments
The advantages of using Methyl amino(3-chlorophenyl)acetate hydrochloride hydrochloride in laboratory experiments include its low cost, its high solubility in water and ethanol, and its ability to inhibit the enzyme tyrosine hydroxylase. The limitations of using Methyl amino(3-chlorophenyl)acetate hydrochloride hydrochloride in laboratory experiments include its limited availability, its instability in light, and its tendency to degrade over time.
Future Directions
The future directions for the use of Methyl amino(3-chlorophenyl)acetate hydrochloride hydrochloride in scientific research include further studies into its biochemical and physiological effects, as well as its potential use in the development of new drugs. Additionally, further research into the synthesis of Methyl amino(3-chlorophenyl)acetate hydrochloride hydrochloride could lead to the development of more efficient and cost-effective methods of production. Finally, further research into the structure and properties of Methyl amino(3-chlorophenyl)acetate hydrochloride hydrochloride could lead to new applications in the field of organic chemistry.
Scientific Research Applications
Methyl amino(3-chlorophenyl)acetate hydrochloride hydrochloride is widely used in scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as benzodiazepines, triazines, and indoles. It is also used in the synthesis of peptides and other biologically active compounds. Methyl amino(3-chlorophenyl)acetate hydrochloride hydrochloride has also been used in the synthesis of a variety of drugs, including anticonvulsants, anti-depressants, and anti-inflammatory agents.
properties
IUPAC Name |
methyl 2-amino-2-(3-chlorophenyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJXVCBNESUBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl amino(3-chlorophenyl)acetate hydrochloride | |
CAS RN |
1351586-91-8 | |
Record name | methyl 2-amino-2-(3-chlorophenyl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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